

# (R)-Cyclopropyl(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** (R)-  
cyclopropyl(phenyl)methanamine  
hydrochloride

**Cat. No.:** B1520941

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## Abstract

This technical guide provides a detailed examination of the physical and chemical properties of **(R)-cyclopropyl(phenyl)methanamine hydrochloride**, a chiral building block of significant interest in pharmaceutical research and development. The document is structured to offer an in-depth understanding of the compound's characteristics, supported by available data and established scientific principles. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for its application in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. While comprehensive, this guide also highlights areas where experimental data is not publicly available, encouraging further investigation to complete the compound's profile.

## Introduction and Significance

**(R)-cyclopropyl(phenyl)methanamine hydrochloride** is a chiral primary amine salt that serves as a valuable intermediate in asymmetric synthesis. Its structural motif, featuring a stereogenic center connecting a phenyl and a cyclopropyl group, is found in a variety of pharmacologically active molecules. The rigid cyclopropyl ring can influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for

biological targets. The (R)-enantiomer is of particular importance as the stereospecific synthesis of drug candidates is crucial for optimizing therapeutic efficacy and minimizing off-target side effects. This compound is notably utilized in the development of novel therapeutics for central nervous system disorders, such as antidepressants and antipsychotics.[1]

## Nomenclature and Chemical Structure

A clear and unambiguous identification of **(R)-cyclopropyl(phenyl)methanamine hydrochloride** is essential for scientific communication and regulatory purposes.

Caption: Chemical structure of **(R)-cyclopropyl(phenyl)methanamine hydrochloride**.

The structural and identifying information for this compound is summarized in the table below.

Identifier	Value	Source
IUPAC Name	(R)-cyclopropyl(phenyl)methanamine;hydrochloride	PubChem[2]
CAS Number	1416450-04-8	PubChem[2]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	PubChem[2]
Molecular Weight	183.68 g/mol	PubChem[2]
InChI Key	QTUNRTDRPMOQNG-PPHPATTJSA-N	PubChem[2]
SMILES	C1CC1--INVALID-LINK--N.Cl	PubChem[2]

## Physicochemical Properties

The physicochemical properties of an API intermediate are critical for process development, formulation, and understanding its biological behavior.

## Physical State and Appearance

**(R)-cyclopropyl(phenyl)methanamine hydrochloride** is typically supplied as a solid powder.

## Melting Point

The melting point is a key indicator of purity. For the racemic mixture, 1-cyclopropyl-1-phenylmethanamine hydrochloride, a melting point range of 232-237 °C has been reported.[3] The melting point of the enantiomerically pure (R)-form is expected to be in a similar range, though specific experimental data is not readily available in the public domain. A sharp melting point range for the synthesized (R)-enantiomer would be a strong indicator of high purity.

## Solubility

The solubility of a compound dictates its utility in various solvent systems for reaction, purification, and formulation. Experimentally determined solubility data for **(R)-cyclopropyl(phenyl)methanamine hydrochloride** in common laboratory solvents is not widely published. However, based on its structure as a hydrochloride salt of a primary amine, the following solubilities can be anticipated:

- Water: Likely to be soluble due to the ionic nature of the hydrochloride salt.
- Methanol and Ethanol: Expected to have good solubility due to the polarity of the solvents and the potential for hydrogen bonding.
- Dimethyl Sulfoxide (DMSO): High solubility is anticipated.
- Apolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.

Experimental Justification: The determination of solubility is a fundamental characterization step. A standardized experimental protocol would involve adding known amounts of the compound to a fixed volume of the solvent at a controlled temperature and observing the point of complete dissolution. This can be done visually or by using techniques like UV-Vis spectroscopy to measure the concentration of the dissolved solute.

## pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. For the free amine, cyclopropyl(phenyl)methanamine, a predicted pKa of  $9.29 \pm 0.10$

has been reported.[4] This value corresponds to the equilibrium between the protonated amine (the hydrochloride salt) and the free amine.

Causality Behind Experimental Choice: The pKa of the conjugate acid (the ammonium ion) is crucial for understanding its behavior in physiological systems (pH ~7.4). At this pH, the amine will be predominantly in its protonated, charged form, which has significant implications for its ability to cross cell membranes. Potentiometric titration is the standard experimental method for determining pKa values. This involves titrating a solution of the hydrochloride salt with a strong base and monitoring the pH change.

## Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical profile is essential for the unambiguous identification and quality control of **(R)-cyclopropyl(phenyl)methanamine hydrochloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

- $^1\text{H}$  NMR: While a specific spectrum for the hydrochloride salt is not readily available, the spectrum of the free amine has been referenced.[5] The expected proton NMR signals for the hydrochloride salt in a solvent like DMSO- $d_6$  would include:
  - Multiplets for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm).
  - A signal for the benzylic proton (CH-N), which would likely be a multiplet due to coupling with the cyclopropyl protons and the amine protons.
  - Complex multiplets for the cyclopropyl protons in the upfield region (typically 0.2-1.5 ppm).
  - A broad signal for the ammonium protons ( $-\text{NH}_3^+$ ), the chemical shift of which can be concentration and temperature dependent.
- $^{13}\text{C}$  NMR: Specific experimental data for the hydrochloride salt is not available. Predicted chemical shifts would show signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

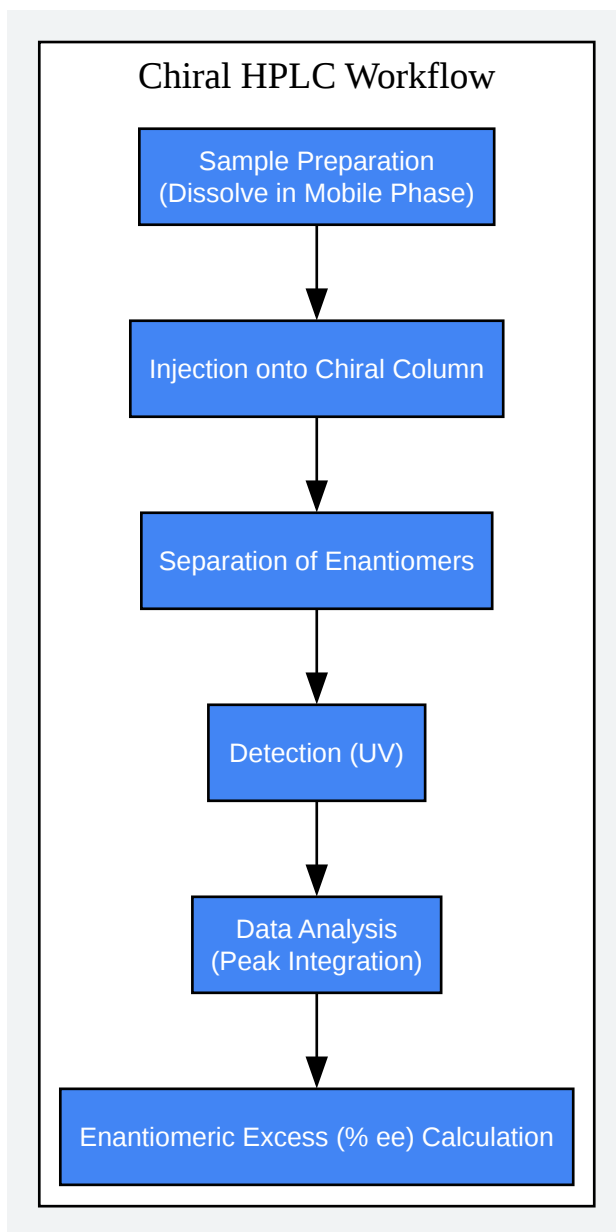
## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for **(R)-cyclopropyl(phenyl)methanamine hydrochloride** would include:

- N-H stretching: A broad band in the region of 2400-3200  $\text{cm}^{-1}$  characteristic of an ammonium salt.
- Aromatic C-H stretching: Signals just above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H stretching: Signals just below 3000  $\text{cm}^{-1}$  for the cyclopropyl group.
- C=C stretching: Bands in the 1450-1600  $\text{cm}^{-1}$  region corresponding to the phenyl ring.
- N-H bending: Absorptions around 1500-1600  $\text{cm}^{-1}$ .

## Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is of paramount importance for a chiral compound. Chiral HPLC is the most common and reliable method for this purpose.



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Caption: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.

#### Experimental Protocol: Chiral HPLC Method Development

The following is a detailed, exemplary protocol for developing a chiral HPLC method for the analysis of (R)-cyclopropyl(phenyl)methanamine.

##### 1. Column Selection (Self-Validating System):

- Rationale: The choice of the chiral stationary phase (CSP) is the most critical factor. For primary amines with aromatic and aliphatic substituents, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.
- Initial Screening:
  - Column 1: A cellulose-based column (e.g., Chiralcel® OD-H).
  - Column 2: An amylose-based column (e.g., Chiralpak® AD-H).
  - Column 3: A Pirkle-type column (e.g., a (S,S)-Whelk-O® 1).
  - This multi-column screening approach increases the probability of finding a suitable separation and provides a self-validating system by comparing results across different CSPs.

## 2. Mobile Phase Screening:

- Rationale: The mobile phase composition influences the retention and resolution of the enantiomers. Both normal-phase and reversed-phase conditions should be evaluated.
- Normal-Phase:
  - Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA). The additive is crucial for good peak shape of amines.
  - Mobile Phase B: Hexane/Ethanol (95:5 v/v) with 0.1% DEA or TFA.
- Reversed-Phase:
  - Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 0.1% TFA.
  - Mobile Phase D: Methanol/Water (60:40 v/v) with 0.1% TFA.

## 3. Method Optimization:

- Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.

- Temperature: Begin at ambient temperature. Varying the temperature (e.g., between 15 °C and 40 °C) can significantly impact selectivity.
- Detection: Use a UV detector at a wavelength where the phenyl group has strong absorbance (e.g., 254 nm or 210 nm).

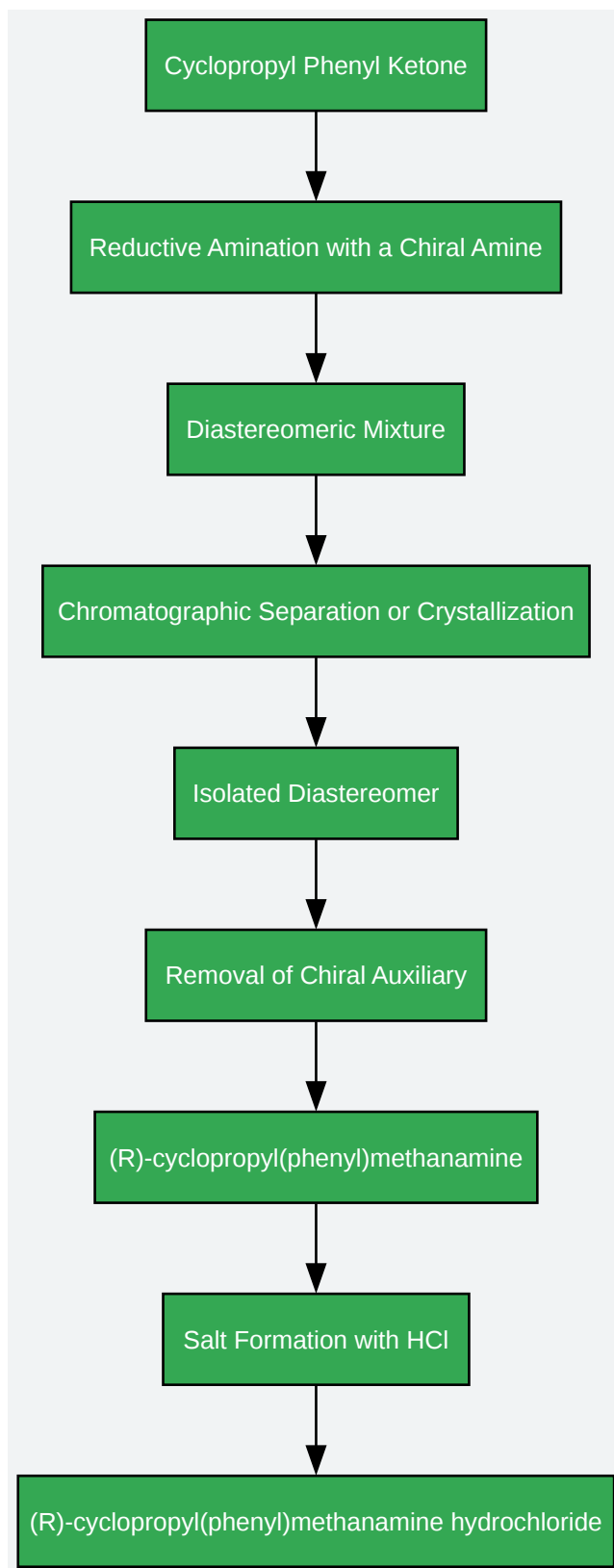
#### 4. Data Analysis and Enantiomeric Excess (ee) Calculation:

- Integrate the peak areas of the two enantiomers (A\_R and A\_S).
- Calculate the enantiomeric excess using the formula:
  - $\% ee = [|A_R - A_S| / (A_R + A_S)] * 100$

## Synthesis Overview

The synthesis of optically active 1-cyclopropylalkyl-1-amines can be achieved through various methods. A scalable approach has been described in the patent literature, which can be adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.<sup>[6]</sup>





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Caption: Conceptual synthetic pathway to **(R)-cyclopropyl(phenyl)methanamine hydrochloride**.

This general strategy involves the reductive amination of cyclopropyl phenyl ketone with a chiral amine to form a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched free amine, which is then converted to the hydrochloride salt.

## Safety and Handling

**(R)-cyclopropyl(phenyl)methanamine hydrochloride** is classified as an irritant.[2] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

## Conclusion

**(R)-cyclopropyl(phenyl)methanamine hydrochloride** is a key chiral intermediate with significant potential in the synthesis of novel pharmaceuticals. This guide has consolidated the available information on its physical and chemical properties, spectroscopic characteristics, and analytical methods. While a solid foundation of data exists, particularly regarding its structure and identity, there is a clear need for further experimental determination of its solubility, melting point of the pure enantiomer, and detailed spectroscopic data. The provided exemplary protocol for chiral HPLC method development offers a robust starting point for researchers to establish a reliable method for enantiomeric purity assessment. As the demand for enantiomerically pure drugs continues to grow, a complete and experimentally validated dataset for such crucial building blocks will be invaluable to the scientific community.

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